2-(3-Benzoylphenyl)-N-(pyridin-2-yl)acetamide

Regiochemistry Hydrogen-bond topology Metal coordination

This phenylacetamide derivative features a unique 3-benzoylphenyl acetyl scaffold linked to a 2-aminopyridine moiety. The 2-pyridinyl substitution provides a defined nitrogen lone-pair orientation essential for metal-catalyzed cross-coupling and directed C–H functionalization. With a calculated LogP of 4.14, it is ideally suited for passive membrane diffusion assays, offering superior chemical stability over reactive β-dicarbonyl analogs. Ensure assay reproducibility by selecting this exact regioisomer.

Molecular Formula C20H16N2O2
Molecular Weight 316.4 g/mol
CAS No. 60576-14-9
Cat. No. B11768948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Benzoylphenyl)-N-(pyridin-2-yl)acetamide
CAS60576-14-9
Molecular FormulaC20H16N2O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CC(=O)NC3=CC=CC=N3
InChIInChI=1S/C20H16N2O2/c23-19(22-18-11-4-5-12-21-18)14-15-7-6-10-17(13-15)20(24)16-8-2-1-3-9-16/h1-13H,14H2,(H,21,22,23)
InChIKeySEQUSSGJWAROEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Benzoylphenyl)-N-(pyridin-2-yl)acetamide (CAS 60576-14-9): Structural Identity and Physicochemical Profile for Procurement Screening


2-(3-Benzoylphenyl)-N-(pyridin-2-yl)acetamide is a synthetic phenylacetamide derivative featuring a 3-benzoylphenyl moiety linked via an acetamide bridge to a 2-aminopyridine group . The compound has the molecular formula C₂₀H₁₆N₂O₂ and a molecular weight of 316.35 g·mol⁻¹. Its computed topological polar surface area (TPSA) is 62.55 Ų and its calculated octanol–water partition coefficient (logP) is 4.14, placing it in a moderately lipophilic, hydrogen-bonding-capable chemical space distinct from simpler benzoylphenyl or pyridinyl analogues [1].

Why 2-(3-Benzoylphenyl)-N-(pyridin-2-yl)acetamide Cannot Be Replaced by Generic Phenylacetamide or Pyridinyl Analogues


The specific substitution pattern of 2-(3-benzoylphenyl)-N-(pyridin-2-yl)acetamide – a 3-benzoylphenyl acetyl group N-linked to a 2-aminopyridine – cannot be mimicked by simple phenylacetamides, pyridin-3-yl isomers, or N-benzoylacetamides. The 2-pyridinyl regioisomer determines the hydrogen-bonding topology around the amide bond and can influence metal-chelation or target-binding events, while the benzoylphenyl acetyl backbone provides distinct lipophilicity and steric bulk compared to unsubstituted phenyl or benzoylacetamide cores. As shown in the quantitative evidence below, even closely related structural analogues differ significantly in calculated logP, TPSA, and reactivity pathways, making blind substitution a risk to assay reproducibility and chemical development programs [1].

Quantitative Differentiation Evidence for 2-(3-Benzoylphenyl)-N-(pyridin-2-yl)acetamide vs. Closest Structural Analogues


Regiochemical Identity: 2‑Pyridinyl vs. 3‑Pyridinyl Isomer Cannot Be Assumed Equivalent

The target compound (2-pyridinyl) and its 3-pyridinyl isomer (CAS 60576-16-1) share identical calculated logP (4.14) and TPSA (62.55 Ų), yet the nitrogen position alters the spatial orientation of the pyridine lone pair and thus the geometry of intermolecular interactions [1][2]. In structurally related N-pyridinyl benzoylacetamides, the 2-pyridinyl isomer exclusively cyclizes to pyrido[1,2-a]pyrimidin-2-ones, whereas the 3-pyridinyl isomer follows a different pathway, demonstrating that even identical bulk properties do not predict chemical behavior .

Regiochemistry Hydrogen-bond topology Metal coordination

Lipophilicity Advantage Over the Des‑Pyridinyl Analogue: Elevated logP for Membrane Penetration Assays

The target compound exhibits a calculated logP of 4.14, which is 1.04 log units higher than that of the des-pyridinyl analogue 2-(3-benzoylphenyl)acetamide (CAS 24021-49-6, logP = 3.10) [1][2]. This difference corresponds to an approximately 11-fold higher predicted partition coefficient, suggesting significantly greater membrane permeability for the pyridinyl-containing compound [3].

Lipophilicity Membrane permeability ADME prediction

Moderate Lipophilicity vs. 4‑Methylpyridin-2-yl Analogue: A Potential Advantage for Solubility and Metabolic Stability

Relative to the 4-methylpyridin-2-yl analogue (CAS 59512-36-6, logP = 4.45), the target compound has a calculated logP that is 0.31 units lower, despite the same TPSA of 62.55 Ų for both [1][2]. The lower logP is attributable solely to the absence of the methyl substituent and is expected to improve aqueous solubility and reduce cytochrome P450-mediated metabolism, while retaining the three-hydrogen-bond-acceptor scaffold [3].

Lipophilic efficiency Solubility Metabolic stability

Chemical Stability Advantage: Phenylacetamide Scaffold Avoids the Intramolecular Cyclization Observed in N‑Pyridinyl Benzoylacetamides

N-2-Pyridinyl benzoylacetamides (e.g., N-(2-pyridyl)benzoylacetamide, J-GLOBAL ID 200907043169583618) undergo known acid- or base-catalyzed intramolecular cyclization to yield pyrido[1,2-a]pyrimidin-2-ones or 1,8-naphthyridinones, depending on the amine substitution . The target compound, being a phenylacetamide – i.e., with a methylene spacer between the benzoylphenyl moiety and the carbonyl – lacks this reactive enolizable β-dicarbonyl system and therefore avoids this cyclization pathway entirely [1]. While no quantitative stability assay data are available specifically for CAS 60576-14-9, the structural distinction alone eliminates a known degradation route.

Chemical stability Derivatization compatibility Reaction pathway divergence

Procurement-Relevant Research and Industrial Application Scenarios for 2-(3-Benzoylphenyl)-N-(pyridin-2-yl)acetamide


Scaffold for Derivatization Libraries Requiring Regiochemical Purity at the Pyridinyl Nitrogen

The 2-pyridinyl regioisomer offers a defined nitrogen lone-pair orientation essential for metal-catalyzed cross-coupling or directed C–H functionalization. As N-2-pyridinyl isomers of related compounds exhibit distinct cyclization chemistry , ensuring the correct regioisomer is purchased prevents unwanted side products during library synthesis.

Cell-Based Phenotypic Screening Where Predicted Membrane Permeability Is a Prerequisite

With a calculated logP of 4.14 – significantly higher than the des-pyridinyl analogue (logP 3.10) [1][2] – this compound is better suited for assays requiring passive membrane diffusion. Procurement of the pyridinyl-containing scaffold rather than the simpler phenylacetamide may improve intracellular target engagement.

Physicochemical Property Optimization Studies Comparing Methyl-Substituted vs. Unsubstituted Pyridinyl Cores

The target compound's logP (4.14) is 0.31 units lower than that of the 4-methylpyridin-2-yl analogue (logP 4.45) at identical TPSA [3][4], making it the preferred choice when a less lipophilic but structurally matched comparator is needed in structure–property relationship (SPR) campaigns.

Chemical Biology Probes Requiring Long-Term Solution Stability at Variable pH

Unlike N-pyridinyl benzoylacetamides that cyclize under mildly acidic or basic conditions , the phenylacetamide scaffold of CAS 60576-14-9 lacks the reactive β-dicarbonyl system, offering superior chemical stability for probe storage and derivatization workflows.

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